molecular formula C16H22N2O4S B2660002 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide CAS No. 2034312-12-2

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide

Cat. No.: B2660002
CAS No.: 2034312-12-2
M. Wt: 338.42
InChI Key: WBJCYYXZKYRDMP-UHFFFAOYSA-N
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Description

“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane core, which is a common structural motif in many classes of natural products .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 8-oxabicyclo[3.2.1]octanes, have been synthesized via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the bicyclo[3.2.1]octane core and various functional groups. Similar compounds, such as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, have a molecular formula of C7H14N2O2S .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel compounds through processes such as atom-transfer radical cyclizations, aiming to create annulation products with carbonyl or exo-methylene functionality. For example, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate was reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes in a process involving an initial iodine atom-transfer annulation followed by an ionic cyclization (Flynn, Zabrowski, & Nosal, 1992).

Antimicrobial Applications

The development of antimicrobial agents also represents a significant area of application. New heterocyclic compounds incorporating sulfamoyl moieties have been synthesized, showing promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmacological Potential

Exploration into the pharmacological potential of related compounds includes the study of 2-oxaisocephems, showing potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994). Moreover, the azomethine ylide strategy has been employed for β-lactam synthesis, including azapenams and 1-azacephams, highlighting the versatility of these methodologies in creating biologically active molecules (Brown, Brown, Andrews, Large, Urban, Butts, Hales, & Gallagher, 2002).

Molecular Structure Analysis

The detailed analysis of molecular structures, such as the study of (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, provides insights into the conformational properties of these complex molecules. This research contributes to understanding how structural nuances influence biological activity and stability (Yang, Zhu, Niu, Chen, & Lu, 2008).

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as investigation of its potential applications. The high strain energy of molecules with trans-fused bicyclo[3.3.0]octane ring systems makes them very difficult to synthesize, but recent progress has been made in the synthetic community .

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-23(20,21)18-13-7-8-14(18)10-12(9-13)17-16(19)11-22-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJCYYXZKYRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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